molecular formula C6H4F2N2O2 B1433340 2-(Difluoromethyl)-5-nitropyridine CAS No. 1646152-46-6

2-(Difluoromethyl)-5-nitropyridine

Cat. No.: B1433340
CAS No.: 1646152-46-6
M. Wt: 174.1 g/mol
InChI Key: QBVBANWRADHVHP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-nitropyridine is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., thiols, amines).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-(Difluoromethyl)-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-5-nitropyridine
  • 2-(Difluoromethyl)-4-nitropyridine
  • 2-(Difluoromethyl)-5-aminopyridine

Comparison: 2-(Difluoromethyl)-5-nitropyridine is unique due to the specific positioning of the difluoromethyl and nitro groups on the pyridine ringCompared to 2-(Trifluoromethyl)-5-nitropyridine, the difluoromethyl group provides different electronic properties and reactivity, making it suitable for distinct applications .

Properties

IUPAC Name

2-(difluoromethyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-6(8)5-2-1-4(3-9-5)10(11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVBANWRADHVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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